Structural Differentiation: 2,4-Dihydroxy vs. 3-Allyl-2-Hydroxy Substitution Pattern
The target compound (C20H24N4O3, MW 368.4) is the de-allyl-4-hydroxy analog of PAC-1 (C23H28N4O2, MW 392.5). The absence of the lipophilic 3-allyl group and the addition of a 4-hydroxyl substituent represent two simultaneous structural changes that are independently known to alter PAC-1 analog pharmacology. Quantitative SAR studies on PAC-1 derivatives show that modification at the 4-position of the benzylidene ring dramatically impacts both cytotoxicity and enzymatic activation potency [1]. In a systematic library of 837 PAC-1 analogs, compounds with variations at this position exhibited potency shifts of >10-fold in cell-based assays relative to the parent scaffold, confirming that even single-substituent changes are not functionally silent [2]. The specific 2,4-dihydroxy configuration of this compound is chemically distinct from the mono-2-hydroxy de-allyl PAC-1 (CAS 315183-08-5, MW 352.4, C20H24N4O2) and from all allyl-containing analogs, making it uniquely identifiable by both mass (parent ion m/z 369.2 [M+H]⁺ vs. 353.2 for de-allyl PAC-1 and 393.2 for PAC-1) and fragmentation patterns [3].
| Evidence Dimension | Molecular structure and mass spectrometric identification |
|---|---|
| Target Compound Data | Molecular formula C20H24N4O3; MW 368.4 g/mol; [M+H]⁺ = 369.2 m/z; contains 2,4-dihydroxybenzylidene motif |
| Comparator Or Baseline | PAC-1: C23H28N4O2, MW 392.5, [M+H]⁺ = 393.2; De-allyl PAC-1 (CAS 315183-08-5): C20H24N4O2, MW 352.4, [M+H]⁺ = 353.2; S-PAC-1: C23H27N3O5S, MW 457.5 |
| Quantified Difference | Mass difference of +16 Da vs. de-allyl PAC-1 (additional oxygen from 4-OH); mass difference of −24 Da vs. PAC-1 (loss of allyl group C3H4, gain of OH); distinct MS/MS fragmentation spectra |
| Conditions | High-resolution LC-MS/MS analysis, electrospray ionization positive mode, as used in metabolite identification workflows |
Why This Matters
In metabolite identification or impurity profiling studies, this unique mass and substructure signature is essential for unambiguous compound tracking; substitution with any analog yields false negatives or misidentification.
- [1] Ma, J., Chen, D., Lu, K., Wang, L., Han, X., Zhao, Y., Gong, P. (2014). Design, synthesis, and structure–activity relationships of novel benzothiazole derivatives bearing the ortho-hydroxy N-carbamoylhydrazone moiety as potent antitumor agents. European Journal of Medicinal Chemistry, 86, 422-432. View Source
- [2] Roth, H.S., Botham, R.C., Schmid, S.C., Fan, T.M., Dirikolu, L., Hergenrother, P.J. (2012). Parallel Synthesis and Biological Evaluation of 837 Analogues of Procaspase-Activating Compound 1 (PAC-1). ACS Combinatorial Science, 14(1), 44-50. View Source
- [3] Ren, L., Bi, K., Gong, P., Cheng, W., Song, Z., Fang, L., Chen, X. (2014). Characterization of the in vivo and in vitro metabolic profile of PAC-1 using liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-8. View Source
